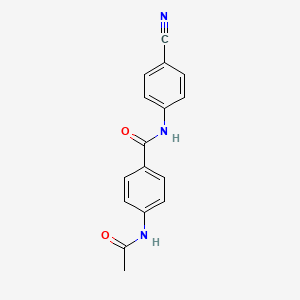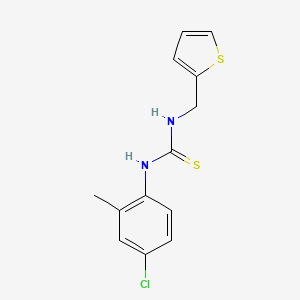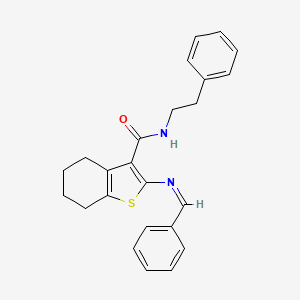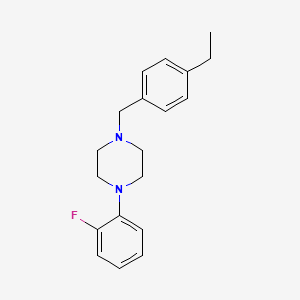
1-benzofuran-2-yl(4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzofuran-2-yl(4-nitrophenyl)methanone, also known as BNPM, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzofuran derivatives and is known for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-benzofuran-2-yl(4-nitrophenyl)methanone is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cancer cells, leading to their death. 1-benzofuran-2-yl(4-nitrophenyl)methanone has also been found to inhibit the activity of topoisomerase, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
1-benzofuran-2-yl(4-nitrophenyl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. 1-benzofuran-2-yl(4-nitrophenyl)methanone has also been found to inhibit the growth and proliferation of cancer cells. In addition, 1-benzofuran-2-yl(4-nitrophenyl)methanone has been found to exhibit anti-inflammatory and antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-benzofuran-2-yl(4-nitrophenyl)methanone in lab experiments include its unique chemical properties, its ability to act as a fluorescent probe and photosensitizer, and its potential as a cancer therapy. However, there are also some limitations to using 1-benzofuran-2-yl(4-nitrophenyl)methanone. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of 1-benzofuran-2-yl(4-nitrophenyl)methanone is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-benzofuran-2-yl(4-nitrophenyl)methanone. One direction is to further investigate its mechanism of action and its potential as a cancer therapy. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions. Additionally, research could be conducted to improve the solubility of 1-benzofuran-2-yl(4-nitrophenyl)methanone in water, making it easier to work with in aqueous solutions. Finally, research could be conducted to investigate the potential of 1-benzofuran-2-yl(4-nitrophenyl)methanone as an anti-inflammatory and antioxidant agent.
Conclusion
In conclusion, 1-benzofuran-2-yl(4-nitrophenyl)methanone is a unique chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-benzofuran-2-yl(4-nitrophenyl)methanone in various applications.
Méthodes De Synthèse
The synthesis of 1-benzofuran-2-yl(4-nitrophenyl)methanone involves the condensation reaction between 4-nitrobenzaldehyde and 2-hydroxybenzophenone in the presence of a catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The product is then purified through recrystallization to obtain pure 1-benzofuran-2-yl(4-nitrophenyl)methanone.
Applications De Recherche Scientifique
1-benzofuran-2-yl(4-nitrophenyl)methanone has been widely used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer. 1-benzofuran-2-yl(4-nitrophenyl)methanone has been found to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-benzofuran-2-yl-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-15(10-5-7-12(8-6-10)16(18)19)14-9-11-3-1-2-4-13(11)20-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQLOIGEZXCUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5770634.png)


![4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770656.png)
![N-benzyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5770664.png)
![2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5770671.png)
![methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5770674.png)
![3-{[(3-nitrophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5770683.png)

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5770701.png)
![N-(4-fluorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5770704.png)

![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5770717.png)